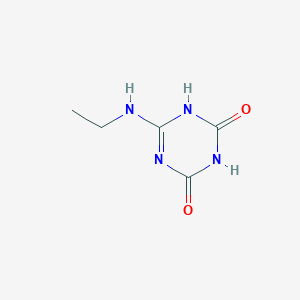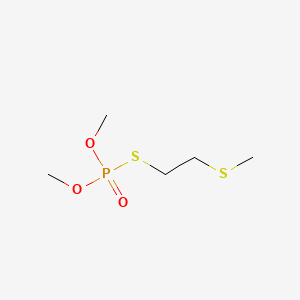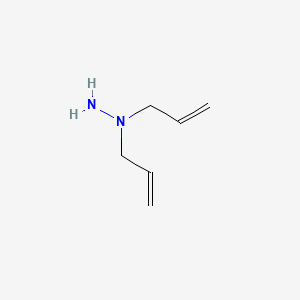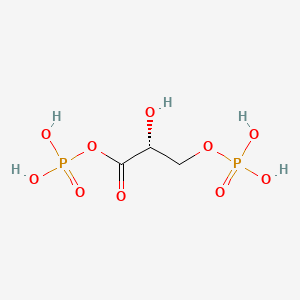
6-Fluorothymine
説明
Synthesis Analysis
The synthesis of 6-Fluorothymine involves the preparation of several N(1)-glycosyl derivatives of 6-fluorothymine . The displacement of the fluorine atom at the C-6-position of the heterocyclic component leads to a series of new 6-substituted 5-methyl-pyrimidine-2,4-dione-nucleosides .Molecular Structure Analysis
The molecular structure of 6-Fluorothymine is characterized by a fluorine atom at the 6-position of the pyrimidine ring . The compound’s IUPAC name is 6-fluoro-5-methyl-1H-pyrimidine-2,4-dione . The InChIKey, a unique identifier for the compound, is YDRTVDABIUUNKS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Fluorothymine has a molecular weight of 144.10 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The topological polar surface area is 58.2 Ų . The compound has a heavy atom count of 10 .科学的研究の応用
Medical Imaging and Diagnostics
6-Fluorothymine (6-FT) has gained prominence in medical imaging, particularly in positron emission tomography (PET). Its radiolabeled form, 6-[18^F]fluorothymidine (6-[18F]FLT), serves as a valuable tracer for assessing cell proliferation. By targeting thymidine kinase 1 (TK1), an enzyme involved in DNA synthesis, 6-[18F]FLT allows non-invasive visualization of tumor growth and response to therapy . This application is crucial for cancer diagnosis and monitoring.
Neuroimaging and Neurology
In neurology, 6-[18F]FDOPA (6-[18F]fluoro-L-DOPA) has emerged as a powerful PET tracer. It aids in imaging neuropsychiatric diseases, movement disorders (such as Parkinson’s disease), and brain malignancies. Additionally, 6-[18F]FDOPA has shown promise in diagnosing neuroendocrine tumors, pheochromocytoma, and pancreatic adenocarcinoma .
Organofluorine Chemistry and Drug Development
Fluorine-containing compounds play a pivotal role in medicinal chemistry. Approximately 20% of commercialized drugs contain fluorine atoms, including popular medications like Fluoxetine, Atorvastatin, and Lansoprazole. Incorporating fluorine enhances drug properties, such as metabolic stability, lipophilicity, and receptor binding affinity. Expect continued growth in fluorinated medications due to their advantageous effects .
Fluorescent Dye Scaffolds
Fluorine contributes significantly to various dye scaffolds, impacting optical properties and applications. Notably, fluorine-containing fluorophores like BODIPY, rhodamine, phthalocyanine, and cyanine have seen improvements in cell permeability, solubility, and cell-targeting properties. These advancements enhance imaging techniques such as magnetic resonance imaging (MRI), PET, and near-infrared (NIR) imaging .
Radiotherapy and Targeted Therapy
In radiotherapy, fluorine-18-labeled compounds enable precise dose delivery to tumors. Researchers explore novel radiofluorination methods to develop targeted therapies. 6-[18F]FLT, with its specific uptake in proliferating cells, holds promise for personalized cancer treatment.
特性
IUPAC Name |
6-fluoro-5-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c1-2-3(6)7-5(10)8-4(2)9/h1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRTVDABIUUNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)NC1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185369 | |
| Record name | 6-Fluorothymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorothymine | |
CAS RN |
31458-36-3 | |
| Record name | 6-Fluoro-5-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31458-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluorothymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031458363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Fluorothymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-fluorothymine contribute to the synthesis of novel nucleosides with potential biological activity?
A1: 6-Fluorothymine serves as a versatile building block in nucleoside synthesis. The fluorine atom at the C-6 position can be readily displaced by various nucleophiles, allowing for the introduction of diverse substituents. This unique reactivity has been exploited to synthesize a range of 6-substituted thymine nucleosides, including those with methoxy (OMe) and amine (NH2) groups []. These modifications can significantly alter the nucleoside's interactions with biological targets, potentially leading to enhanced antiviral activity.
Q2: What is the significance of synthesizing 2′-deoxy-2′-fluoro-D-arabinofuranosyl nucleosides of 6-fluorothymine?
A2: The synthesis of 2′-deoxy-2′-fluoro-D-arabinofuranosyl nucleosides of 6-fluorothymine combines the structural features of two important nucleoside analogs. The 2′-fluoro-arabinofuranosyl sugar moiety is found in several clinically relevant antiviral drugs. By incorporating this moiety into 6-fluorothymine nucleosides, researchers aim to develop compounds with enhanced antiviral potency and potentially novel mechanisms of action [].
Q3: How are 6-fluorothymine nucleosides characterized structurally?
A3: Various spectroscopic techniques are employed to elucidate the structure of synthesized 6-fluorothymine nucleosides. These include ultraviolet-visible (UV), nuclear magnetic resonance (NMR), circular dichroism (CD), and mass spectrometry (MS) []. These techniques provide information about the compound's molecular weight, functional groups, three-dimensional arrangement, and fragmentation patterns, confirming the successful synthesis and characterizing the final nucleoside structures.
Q4: What are the known antiviral activities of 6-substituted thymine nucleosides?
A4: Research has demonstrated that certain 6-substituted thymine nucleosides exhibit significant antiviral activity against influenza A virus strains []. This finding highlights the potential of modifying 6-fluorothymine to generate novel antiviral agents. Further research is crucial to understand the specific mechanisms of action and to explore the activity of these compounds against other viral targets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



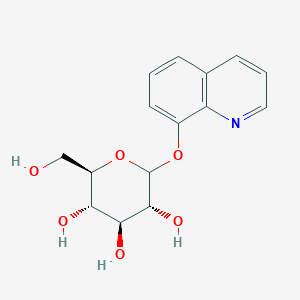
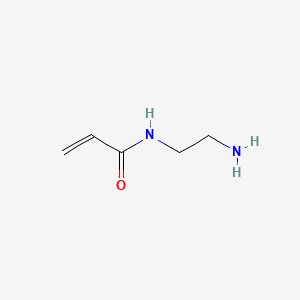
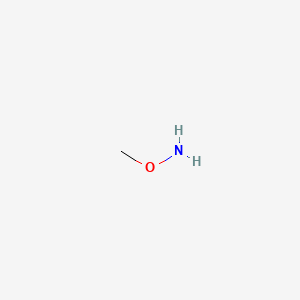
![Benzo[h]quinoline](/img/structure/B1196314.png)


